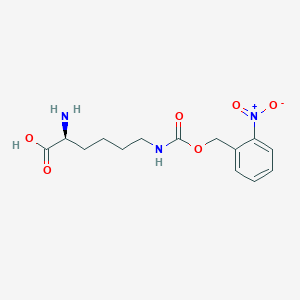
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine is a compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a 2-nitrobenzyl group attached to the N6 position of L-lysine, a naturally occurring amino acid. The 2-nitrobenzyl group is known for its photolabile properties, making this compound useful in various photochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine typically involves the protection of the amino group of L-lysine followed by the introduction of the 2-nitrobenzyl group. One common method involves the use of N6-(tert-butoxycarbonyl)-L-lysine as a starting material. The tert-butoxycarbonyl group is first removed under acidic conditions, and the resulting free amino group is then reacted with 2-nitrobenzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photolysis: The 2-nitrobenzyl group can be cleaved upon exposure to UV light, releasing the free amino group of L-lysine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the 2-nitrobenzyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Photolysis: UV light (typically around 365 nm) is used to cleave the 2-nitrobenzyl group.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium dithionite.
Major Products Formed
Photolysis: L-lysine and 2-nitrosobenzaldehyde.
Hydrolysis: L-lysine and 2-nitrobenzyl alcohol.
Reduction: N6-(((2-Aminobenzyl)oxy)carbonyl)-L-lysine.
科学研究应用
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light.
Biology: Employed in the study of protein function and interactions by enabling the controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems where the release of the active drug can be triggered by light.
Industry: Utilized in the development of photoremovable protecting groups for various industrial processes.
作用机制
The primary mechanism of action for N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine involves the photolysis of the 2-nitrobenzyl group. Upon exposure to UV light, the nitro group undergoes a Norrish Type II reaction, leading to the formation of a diradical intermediate. This intermediate then undergoes a series of rearrangements and cleavages, ultimately releasing the free amino group of L-lysine and forming 2-nitrosobenzaldehyde. This photolabile property allows for precise spatial and temporal control over the release of functional groups.
相似化合物的比较
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine can be compared to other photolabile protecting groups such as:
N6-(2-Nitrobenzyl)-adenosine: Similar photolabile properties but used primarily in nucleic acid research.
N6-(2-Nitrobenzyl)-cytidine: Another photolabile compound used in RNA studies.
N6-(2-Nitrobenzyl)-guanosine: Used in the study of DNA and RNA interactions.
The uniqueness of this compound lies in its application to amino acids and proteins, providing a versatile tool for studying protein function and interactions.
属性
分子式 |
C14H19N3O6 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-nitrophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N3O6/c15-11(13(18)19)6-3-4-8-16-14(20)23-9-10-5-1-2-7-12(10)17(21)22/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
WORDWOPJMYWZSB-NSHDSACASA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
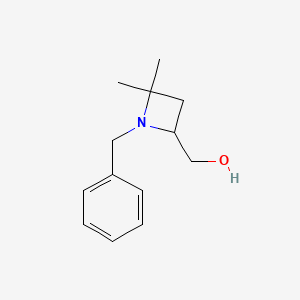
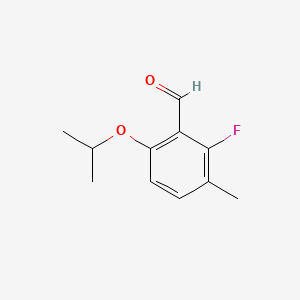
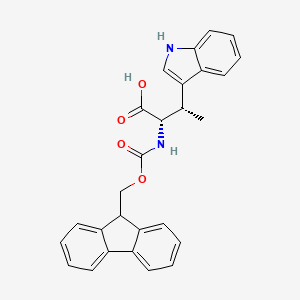

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
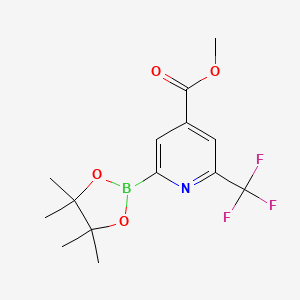
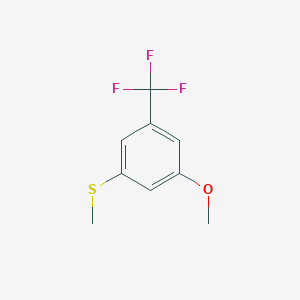
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
